molecular formula C12H11FN2O2 B2392081 1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 956930-31-7

1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2392081
CAS No.: 956930-31-7
M. Wt: 234.23
InChI Key: OSYBBCSASBLDBC-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenyl group attached to the pyrazole ring, which is further substituted with methyl groups and a carboxylic acid group

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole derivatives, are known to interact with their targets through various mechanisms, including electrophilic substitution due to excessive π-electrons delocalization .

Biochemical Pathways

Related compounds, such as indole derivatives, are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Similar compounds, such as the potassium-competitive acid blocker tegoprazan, are rapidly absorbed, with a median maximum plasma concentration (tmax) at 05 h and a terminal half-life (t1/2) of approximately 77 h in healthy adults . The influence of these properties on the bioavailability of 1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid would need further investigation.

Result of Action

Related compounds, such as indole derivatives, have been found to exhibit a broad spectrum of biological activities , suggesting that this compound may have similar effects.

Action Environment

Similar compounds, such as those used in suzuki–miyaura coupling reactions, have been found to be stable and environmentally benign , suggesting that this compound may have similar properties.

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with 3,5-dimethylpyrazole in the presence of a suitable catalyst. The reaction conditions typically include the use of a solvent such as ethanol or acetonitrile and a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated under reflux for several hours to yield the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Comparison with Similar Compounds

1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its binding affinity to target proteins and contribute to its distinct biological activities.

Properties

IUPAC Name

1-(2-fluorophenyl)-3,5-dimethylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-7-11(12(16)17)8(2)15(14-7)10-6-4-3-5-9(10)13/h3-6H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYBBCSASBLDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2F)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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